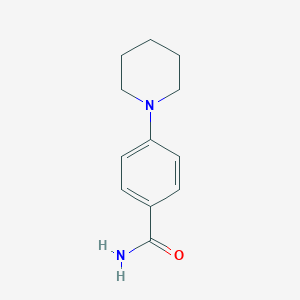

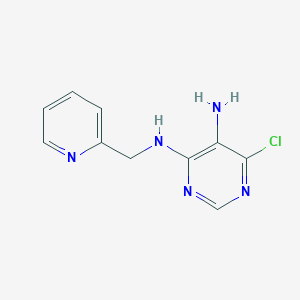

4-(Piperidin-1-yl)benzamide

Vue d'ensemble

Description

“4-(Piperidin-1-yl)benzamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Synthesis Analysis

The synthesis of “4-(Piperidin-1-yl)benzamide” and its derivatives has been guided by bioisosterism and pharmacokinetic parameters . Preliminary in vitro studies indicated that certain compounds show significant inhibitory bioactivity in HepG2 cells .Molecular Structure Analysis

The piperidine ring in “4-(Piperidin-1-yl)benzamide” adopts a chair conformation . The phenyl rings are inclined to one another by 80.1 (1)° and make dihedral angles of 46.1 (1) and 40.2 (1)° with the mean plane of the piperidine ring .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique

Application in Oncology

- Specific Scientific Field: Oncology

- Summary of the Application: “4-(Piperidin-1-yl)benzamide” derivatives have been found to be activators of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions, which are common in tumor cells .

- Methods of Application or Experimental Procedures: The study involved the design and synthesis of a series of novel benzamide derivatives . Preliminary in vitro studies were conducted on HepG2 cells, a human liver cancer cell line . The expression of HIF-1α protein and downstream target gene p21 was induced, and the expression of cleaved caspase-3 was upregulated to promote tumor cell apoptosis .

- Results or Outcomes: Compounds 10b and 10j showed significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively . These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Application in Antitubercular Agents

- Specific Scientific Field: Pharmacology

- Summary of the Application: Piperidine derivatives, including “4-(Piperidin-1-yl)benzamide”, have been used in the development of antitubercular agents . These compounds have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .

- Methods of Application or Experimental Procedures: The study involved the synthesis of a series of piperidine-based compounds and their testing against M. tuberculosis . The compounds were evaluated for their inhibitory activity in a DNA supercoiling assay and against M. tuberculosis .

- Results or Outcomes: The compounds 4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1-(2 H)-yl)ethyl)- N - (4-nitrophenyl)piperazine-1-carboxamide and N - (4-chlorophenyl)-4- (6-nitro-4-oxo-4 H -benzo [ e ] [1,3]thiazin-2-yl)piperazine-1-carbothioamide were found to be the most active, with IC50 values of 0.29 μM and 0.51 μM in the DNA supercoiling assay, and MIC values of 3.45 μM and 4.41 μM against M. tuberculosis, respectively .

Application in Drug Discovery

- Specific Scientific Field: Drug Discovery

- Summary of the Application: Piperidine derivatives, including “4-(Piperidin-1-yl)benzamide”, are being utilized in different therapeutic applications . They have shown potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

- Methods of Application or Experimental Procedures: The study involved the design and synthesis of a series of novel piperidine derivatives . Preliminary in vitro studies were conducted on various cell lines to evaluate their therapeutic potential .

- Results or Outcomes: The study found that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the piperidine derivatives .

Application in Alzheimer’s Disease Treatment

- Specific Scientific Field: Neurology

- Summary of the Application: N-benzylpiperidine benzisoxazole derivatives, which could include “4-(Piperidin-1-yl)benzamide”, have been found to be selective inhibitors of the enzyme acetylcholinesterase (AChE) . AChE is a target for the treatment of Alzheimer’s disease .

- Methods of Application or Experimental Procedures: The study involved the design and synthesis of a series of novel N-benzylpiperidine benzisoxazole derivatives . Preliminary in vitro studies were conducted to evaluate their inhibitory activity against AChE .

Application in Antioxidant Development

- Specific Scientific Field: Pharmacology

- Summary of the Application: Piperidine derivatives, including “4-(Piperidin-1-yl)benzamide”, have been used in the development of antioxidants . These compounds have shown promising results in hindering or suppressing free radicals .

- Methods of Application or Experimental Procedures: The study involved the synthesis of a series of piperidine-based compounds and their testing for antioxidant activity .

- Results or Outcomes: The study found that these compounds displayed a positive antioxidation effect .

Orientations Futures

Propriétés

IUPAC Name |

4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOHGVBWZQXRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550329 | |

| Record name | 4-(Piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-1-yl)benzamide | |

CAS RN |

10552-10-0 | |

| Record name | 4-(Piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)